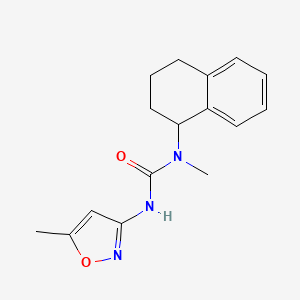
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide, also known as FOBD, is a novel small-molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide exerts its anti-cancer effects by targeting the cell cycle and inducing apoptosis. It inhibits the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also inhibits the activity of heat shock protein 90 (HSP90), which plays a critical role in the folding of client proteins, leading to the degradation of oncoproteins and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy drugs. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also inhibits the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has several advantages for lab experiments. Its synthesis method has been optimized and yields high purity 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has some limitations for lab experiments. It has low solubility in water, which limits its use in some experiments. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide also has a short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide research. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy in cancer therapy. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide may also have potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammation. The development of 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide analogs with improved solubility and half-life may also enhance its therapeutic potential. Finally, the combination of 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide with other cancer therapies, such as immunotherapy, may enhance its efficacy in cancer treatment.
Méthodes De Synthèse
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is synthesized through a multistep process involving the reaction of 4-fluorobenzoic acid with 1,2-phenylenediamine, followed by cyclization and subsequent acylation with ethyl chloroformate. The final product is obtained through purification using column chromatography. This synthesis method has been optimized and yields high purity 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide.
Applications De Recherche Scientifique
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and inhibiting cell proliferation. 4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has also been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
4-fluoro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-9-3-1-8(2-4-9)13(19)16-10-5-6-11-12(7-10)18-14(20)17-11/h1-7H,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZHXTKGICYQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)
![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)



![3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)

![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)